5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole
Description
5,6-Dimethyl-1-oxo-2,1λ⁵,3-benzoxadiazole is a benzoxadiazole derivative characterized by a fused aromatic ring system with oxygen and nitrogen heteroatoms. The "1λ⁵" notation indicates a hypervalent oxidation state at the oxygen atom, distinguishing it from simpler benzoxadiazole structures.
Properties
CAS No. |
39132-77-9 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5,6-dimethyl-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7-8(4-6(5)2)10(11)12-9-7/h3-4H,1-2H3 |
InChI Key |
YNVKVZHZPNWXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NO[N+](=C2C=C1C)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-nitroaniline derivatives with suitable reagents to form the benzoxadiazole ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Scientific Research Applications
5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Benzoxadiazole Derivatives
Structural and Substituent Effects
Benzoxadiazole derivatives vary widely based on substituents and oxidation states. Key analogs include:
- 4-Nitro-7-sulfanylbenzoxadiazole (e.g., NSC 228155): Features a nitro group (electron-withdrawing) and sulfanyl substituent, enhancing redox activity and protein-binding affinity in anticancer studies .
- Ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)aminobenzoate: Contains nitro and ester groups, used in fluorescence-based derivatization for biological assays .
- 1-Oxo-6,7-dihydro-1λ⁵-[1,4]dioxino[2,3-f]benzoxadiazole: A cyclized derivative with a fused dioxane ring, exhibiting distinct hypervalent bonding .
Table 1: Substituent Impact on Key Properties
Thermal Stability
Benzoxadiazoles with alkyl substituents, such as methyl groups, generally exhibit improved thermal stability compared to nitro- or sulfanyl-substituted analogs. For example:
- Compounds 9a–d (alkyl-tetrazole-linked benzoxadiazoles) degrade at ~300°C with a mass loss of ~55% at 220°C .
- Nitro-substituted derivatives (e.g., NSC 228155) show lower thermal stability due to the destabilizing nitro group .
The 5,6-dimethyl groups in the target compound likely enhance stability by reducing ring strain and electron delocalization, though experimental data are needed for confirmation.
Electrochemical and Photophysical Properties
- Redox Behavior: Benzoxadiazoles with electron-withdrawing groups (e.g., nitro) exhibit quasi-reversible reduction peaks at lower potentials (−0.5 to −1.0 V vs. Ag/AgCl) . The 5,6-dimethyl substituents in the target compound may shift reduction potentials due to electron-donating effects.
- Fluorescence : Methyl groups can suppress aggregation-caused quenching (ACQ) compared to nitro derivatives. For instance, compounds 9a–d show intense bluish-green fluorescence (ΦFL ~0.5, λem ~494–498 nm) with large Stokes shifts (~3,779 cm⁻¹) due to intramolecular charge transfer (ICT) . Computational studies predict that methyl substituents may alter ICT efficiency by modulating HOMO-LUMO gaps .
Table 2: Photophysical Comparison
| Compound | λem (nm) | ΦFL | Stokes Shift (cm⁻¹) | Band Gap (eV) |
|---|---|---|---|---|
| 5,6-Dimethyl-1-oxo-2,1λ⁵,3-benzoxadiazole | N/A | N/A | Predicted ~3,500 | Estimated ~2.6 |
| Compounds 9a–d (alkyl-tetrazole) | 494–498 | ~0.5 | 3,779 | 2.48–2.70 |
| NSC 228155 (nitro-sulfanyl) | N/A | Low | N/A | ~2.8 |
Biological Activity
5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole (CAS No. 39132-77-9) is a chemical compound belonging to the benzoxadiazole family, characterized by its diverse applications in chemistry and biology. Its molecular formula is with a molecular weight of approximately 164.16 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
| Property | Details |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 5,6-dimethyl-3-oxido-2,1,3-benzoxadiazol-3-ium |
| CAS Number | 39132-77-9 |
| InChI Key | YNVKVZHZPNWXSW-UHFFFAOYSA-N |
The compound’s structure includes a benzoxadiazole ring system, which is known for its stability and reactivity in various chemical environments.
Antimicrobial Properties
Research indicates that 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
- Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Effective at concentrations of 100 µg/mL.
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines (e.g., breast cancer and leukemia), it has shown:
- Cell Viability Reduction : Significant reduction in cell viability at concentrations above 25 µM.
- Apoptosis Induction : Induction of apoptosis was confirmed through flow cytometry assays, indicating a mechanism that may involve mitochondrial pathways.
The mechanism by which 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole exerts its biological effects appears to involve interaction with specific molecular targets. It may inhibit key enzymes involved in cellular metabolism or modulate signaling pathways associated with cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The study concluded that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Case Study 2: Anticancer Research
A recent investigation published in Cancer Research explored the anticancer potential of 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole on human leukemia cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
